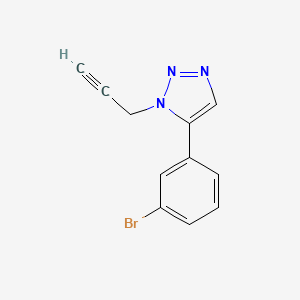

![molecular formula C8H15ClN2O B1492400 5,6-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride CAS No. 2098097-88-0](/img/structure/B1492400.png)

5,6-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride

Vue d'ensemble

Description

“5,6-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride” is a chemical compound . Its IUPAC name is “2,6-diazaspiro[3.4]octan-7-one hydrochloride” and its Inchi Code is "1S/C6H10N2O.ClH/c9-5-1-6(4-8-5)2-7-3-6;/h7H,1-4H2,(H,8,9);1H" .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its Inchi Code "1S/C6H10N2O.ClH/c9-5-1-6(4-8-5)2-7-3-6;/h7H,1-4H2,(H,8,9);1H" . Further analysis would require more specific information or resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the searched resources. It is known to be a solid .Applications De Recherche Scientifique

Corrosion Inhibition

A study by Chafiq et al. (2020) explored the inhibition properties of certain spirocyclopropane derivatives for mild steel corrosion in HCl. Though not directly mentioning "5,6-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride," similar compounds demonstrated effective corrosion inhibition, suggesting potential application areas for related spirocyclopropane derivatives. The adsorption of these inhibitors on mild steel surfaces was confirmed to follow the Langmuir isotherm model, indicating both physical and chemical adsorption processes contribute to corrosion inhibition. This research underscores the importance of molecular structure, such as π-electrons in aromatic rings and lone-pair electrons in functional groups, for enhancing adsorption and inhibition effectiveness (Chafiq et al., 2020).

Synthesis and Structural Analysis

Chiaroni et al. (2000) focused on the synthesis of two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives via a stereospecific [3+2] cycloaddition of methylenelactams with nitrones. This work provided insights into the structural characteristics of spirocyclic compounds, showcasing different envelope conformations of the isoxazolidine rings and highlighting the influence of substituent positioning on molecular structure. Such detailed structural analysis is crucial for understanding the chemical behavior and potential applications of spirocyclic compounds in various scientific fields (Chiaroni et al., 2000).

Radioprotective Agent Development

Research by Shapiro et al. (1968) into quinuclidine derivatives, specifically 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, revealed potential radioprotective properties. Although not directly related to "this compound," this study highlights the broader research interest in spirocyclic compounds for developing radioprotective agents. The compound showed significant protection against lethal doses of X-radiation in mice, offering a promising direction for further exploration of spirocyclic derivatives in radioprotection (Shapiro et al., 1968).

Mécanisme D'action

Target of Action

The primary target of 5,6-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is the Sigma-1 receptor (σ1R) . The Sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .

Mode of Action

This compound acts as a potent antagonist of the Sigma-1 receptor . By binding to this receptor, it inhibits the receptor’s activity and modulates cellular functions .

Biochemical Pathways

The antagonism of the Sigma-1 receptor by this compound can enhance the antinociceptive effect of opioids like morphine . This suggests that the compound may affect the opioidergic pathway, which plays a crucial role in pain perception .

Result of Action

The antagonism of the Sigma-1 receptor by this compound can significantly enhance the antinociceptive effect of morphine and rescue morphine-induced antinociceptive tolerance . This suggests that the compound could potentially be used to improve the efficacy of opioid analgesics and prevent the development of opioid tolerance .

Propriétés

IUPAC Name |

5,6-dimethyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c1-6-8(4-9-5-8)3-7(11)10(6)2;/h6,9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVRQCCMEDOSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(CC(=O)N1C)CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492319.png)

![(3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492320.png)

![(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492321.png)

amine](/img/structure/B1492325.png)

![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492330.png)

![{3-Fluoro-1-azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1492332.png)

![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride](/img/structure/B1492334.png)

![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)